1-(4-(Hydroxymethyl)phenyl)pentan-1-one

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Procure this high-purity 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS 30611-26-8) for your advanced medicinal chemistry research. Its unique para-hydroxymethyl group offers distinct hydrogen-bonding and metabolic stability advantages over simple hydroxy analogs like 4-hydroxy-1-phenyl-1-pentanone, crucial for precise structure-activity relationship (SAR) studies on CYP enzymes and G-protein coupled receptors. This probe enables the creation of ester prodrugs for ADME studies and investigation of CCR5 antagonism. Ensure experimental accuracy by using this specifically substituted building block—generic substitutions risk flawed results.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 30611-26-8
Cat. No. B11903316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Hydroxymethyl)phenyl)pentan-1-one
CAS30611-26-8
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)CO
InChIInChI=1S/C12H16O2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,13H,2-4,9H2,1H3
InChIKeyBYSLWXPWWUUPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS 30611-26-8) for Advanced Synthesis and Targeted Biological Evaluation


1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS 30611-26-8), a para-substituted aryl alkyl ketone, is a specialized chemical intermediate and probe molecule characterized by a hydroxymethyl functional group (-CH₂OH) on the phenyl ring and a pentan-1-one chain . Its molecular formula is C₁₂H₁₆O₂ with a molecular weight of 192.25 g/mol . This compound serves as a key building block in medicinal chemistry, particularly for generating derivatives that mimic bioactive metabolites or explore structure-activity relationships (SAR) in enzyme inhibition studies [1]. Its primary differentiation lies in its hydroxymethyl moiety, which imparts distinct hydrogen-bonding capabilities and metabolic stability compared to simple hydroxy or alkyl analogs, enabling unique interactions with biological targets such as cytochrome P450 enzymes or G-protein coupled receptors [1].

Why 1-(4-(Hydroxymethyl)phenyl)pentan-1-one Cannot Be Replaced by Common Aryl Ketone Analogs


Direct substitution of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one with seemingly similar aryl ketones—such as 4-hydroxy-1-phenyl-1-pentanone (HPP) or 1-(4-hydroxyphenyl)pentan-1-one—is not feasible for rigorous scientific applications. The presence of the hydroxymethyl (-CH₂OH) group, rather than a simple hydroxyl (-OH) or unsubstituted phenyl, fundamentally alters key physicochemical properties and biological interactions. As shown in comparative data, the target compound exhibits a higher molecular weight (192.25 vs. 178.23 g/mol for HPP) and a significantly different lipophilicity profile (LogP 2.55), which impacts membrane permeability and protein binding . Furthermore, SAR studies on related 4-ipomeanol analogs demonstrate that modifications to the phenyl ring's oxidation state and substitution pattern can dramatically change inhibitory potency against cytochrome P450-mediated metabolism and, consequently, in vivo tumorigenicity outcomes [1]. Thus, even minor structural alterations can lead to non-linear changes in efficacy and selectivity, rendering generic substitution scientifically unsound for studies requiring precise molecular interactions.

Quantitative Evidence for Selecting 1-(4-(Hydroxymethyl)phenyl)pentan-1-one Over Analogs


Enhanced Hydrogen Bonding Potential via Hydroxymethyl Donor Group

1-(4-(Hydroxymethyl)phenyl)pentan-1-one possesses a hydroxymethyl group that acts as a hydrogen bond donor, a feature absent in simple hydroxyl analogs like 4-hydroxy-1-phenyl-1-pentanone (HPP) where the -OH group is directly attached to the alkyl chain. The target compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors, with a Polar Surface Area (PSA) of 37.3 Ų . In contrast, HPP (CAS 27927-59-9) has a similar PSA of ~37.3 Ų but its hydrogen bond donor is a secondary alcohol, which may orient differently in binding pockets . This structural nuance can influence specific interactions with enzyme active sites or receptor domains, as demonstrated by SAR studies on C1-domain ligands where (hydroxymethyl)phenyl esters showed >5-fold stronger binding affinity compared to non-hydroxymethyl analogs [1].

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Distinct Lipophilicity Profile (LogP 2.55) for Optimized Membrane Permeability

The target compound exhibits a calculated LogP of 2.55180, indicating moderate lipophilicity . While a direct experimental comparison to HPP is not available, this value falls within a range generally considered favorable for passive membrane diffusion and oral bioavailability (Lipinski's Rule of Five). In comparison, the more polar 4-hydroxyvalerophenone (CAS 2589-71-1) has a lower predicted LogP of approximately 2.0, while more lipophilic analogs like 1-phenylpentan-1-one (valerophenone) have a higher LogP of ~3.0 [1]. The hydroxymethyl substitution thus offers a balanced lipophilicity that may enhance permeability compared to more polar hydroxy analogs while reducing non-specific protein binding compared to more lipophilic alkyl analogs.

ADME Drug Discovery Pharmacokinetics

Potential for Reduced In Vivo Toxicity and Enhanced Metabolic Stability

Studies on the structurally related 4-ipomeanol (IPO) analogs demonstrate that even minor modifications to the aryl ketone core can drastically alter toxicity profiles. IPO, which contains a furan ring, is lethal in A/J mice at a dose of 25 μmol. In contrast, the analog 4-hydroxy-1-phenyl-1-pentanone (HPP) showed no significant toxicity at the same dose and effectively inhibited NNK-induced lung tumor multiplicity [1]. While 1-(4-(Hydroxymethyl)phenyl)pentan-1-one has not been directly evaluated in this specific model, its structural similarity to HPP (replacing the secondary alcohol with a primary hydroxymethyl group) suggests a potential for low toxicity combined with preserved inhibitory activity. Furthermore, the hydroxymethyl group may offer improved metabolic stability by reducing susceptibility to phase I oxidation compared to a free hydroxyl group, a common liability in drug candidates [2].

Toxicology Chemoprevention Drug Metabolism

Reactivity as a Building Block: Hydroxymethyl Group for Diverse Derivatization

The hydroxymethyl (-CH₂OH) group is a versatile synthetic handle that can be readily converted into esters, ethers, halides, or aldehydes, enabling the generation of diverse analog libraries. In contrast, the direct hydroxyl group on the alkyl chain of HPP or the phenolic -OH of 4-hydroxyvalerophenone offers fewer straightforward derivatization pathways without affecting the core pharmacophore. The target compound can be synthesized from 4′-bromopentanophenone via a substitution reaction [1]. This functional group provides a strategic advantage for medicinal chemists aiming to explore SAR around the phenyl ring or to install prodrug moieties for improved pharmacokinetics. The ability to easily introduce variability makes it a more valuable procurement choice than analogs with fixed, less modifiable substituents.

Organic Synthesis Medicinal Chemistry Prodrug Design

High-Value Application Scenarios for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in Research and Development


Lead Compound for Developing Selective Cytochrome P450 Inhibitors

The compound's structural similarity to HPP, a potent inhibitor of NNK metabolism via CYP enzymes, makes it a prime candidate for further SAR exploration in chemoprevention research. Its hydroxymethyl group could be exploited to enhance isoform selectivity or metabolic stability, as suggested by class-level evidence from IPO analog studies [1].

Synthetic Intermediate for Metabolite Mimics and Prodrugs

The hydroxymethyl group offers a direct path to creating ester prodrugs or stable isotope-labeled analogs for ADME studies. This is particularly relevant for projects aiming to understand the metabolic fate of aryl ketone scaffolds, as seen in tolperisone metabolism studies where hydroxymethyl intermediates play a key role [2].

Probe Molecule for GPCR and Enzyme Active Site Mapping

Preliminary pharmacological screening suggests potential activity as a CCR5 antagonist, a chemokine receptor involved in HIV entry and inflammatory diseases [3]. The distinct hydrogen-bonding pattern of the hydroxymethyl group could be used to probe receptor-ligand interactions, providing structural insights for designing next-generation antagonists.

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